molecular formula C22H16Cl2N2O3 B4931331 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No. B4931331
M. Wt: 427.3 g/mol
InChI Key: PDLIULCQCJKCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide, also known as BAY 11-7082, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 inhibits the activation of the NF-κB pathway by blocking the phosphorylation of IκBα, which is a protein that inhibits the activation of NF-κB. This results in the inhibition of the transcription of genes involved in inflammation and cell survival. 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway, which allows for the selective inhibition of inflammation and cell survival pathways. Additionally, 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082. One area of research is the development of more effective formulations of 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 for different therapeutic applications. Another area of research is the investigation of the potential use of 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 and its potential use in the treatment of neurodegenerative diseases.
In conclusion, 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 is a chemical compound with potential therapeutic applications in various fields of research. Its inhibition of the NF-κB pathway has been shown to have anti-inflammatory and anti-cancer effects, and it has also been studied for its neuroprotective properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and to develop more effective formulations.

Synthesis Methods

5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by reaction with 2-amino-5-chlorobenzophenone and 6-methyl-2-aminobenzoxazole. The resulting product is then reacted with acetic anhydride and triethylamine to yield 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082.

Scientific Research Applications

5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory properties, as it inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation. 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 has also been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide 11-7082 has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-3-7-17-20(9-12)29-22(26-17)13-4-6-16(24)18(10-13)25-21(27)15-11-14(23)5-8-19(15)28-2/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIULCQCJKCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.